molecular formula C19H22N4O4 B4443466 6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

Cat. No.: B4443466
M. Wt: 370.4 g/mol
InChI Key: QJZNIZOHPLESMS-UHFFFAOYSA-N
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Description

This compound belongs to the triazatricyclo class, characterized by a nitrogen-rich tricyclic core fused with a 13-membered ring system. Key structural features include:

  • 3-Methoxypropyl substituent: Enhances lipophilicity and membrane permeability .
  • Tricyclic framework: Provides rigidity, influencing conformational stability and pharmacological activity .

Molecular Formula: C₂₁H₂₃N₅O₄ (estimated based on structural analogues).
Molecular Weight: ~425.4 g/mol (calculated using substituent contributions from ).

Properties

IUPAC Name

6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-26-10-4-7-22-15(19(25)21-8-11-27-12-9-21)13-14-17(22)20-16-5-2-3-6-23(16)18(14)24/h2-3,5-6,13H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZNIZOHPLESMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the methoxypropyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the morpholine-4-carbonyl group: This is usually done through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Hydrolysis of the Morpholine-4-Carbonyl Group

The morpholine-4-carbonyl group (amide bond) is susceptible to hydrolysis under acidic or basic conditions. While amides are generally stable, prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) could cleave the bond, yielding morpholine and a carboxylic acid derivative.

Reaction Type Conditions Expected Products
Acidic hydrolysisConcentrated HCl, refluxCarboxylic acid + morpholine hydrochloride
Basic hydrolysisNaOH (6M), heatCarboxylate salt + morpholine

This reactivity aligns with studies on morpholine-containing amides (e.g., 2,4,6-tris(morpholino)-1,3,5-triazine), where hydrolysis under basic conditions led to ring-opening products .

Reactivity of the Tricyclic Core

The 1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaen-2-one core contains conjugated π-systems and nitrogen atoms, enabling electrophilic substitution or cycloaddition reactions. For example:

  • Electrophilic Aromatic Substitution (EAS): Nitration or halogenation may occur at electron-rich positions (e.g., para to nitrogen atoms).

  • Diels-Alder Reactions: The conjugated diene system could act as a diene or dienophile in [4+2] cycloadditions.

Reaction Type Reagents Site Selectivity
NitrationHNO₃/H₂SO₄Para to N atoms in the triazole ring
BrominationBr₂/FeBr₃Electron-rich positions
Diels-AlderDienophile (e.g., maleic anhydride)Conjugated diene system

Similar reactivity is observed in triazole derivatives (e.g., 1H-1,2,4-triazole-3-carboxamides), where EAS occurs at nitrogen-adjacent positions .

Ketone Reduction

The 2-one group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Reducing Agent Conditions Product
NaBH₄Methanol, 0°CSecondary alcohol
LiAlH₄Diethyl ether, refluxSecondary alcohol (higher efficiency)

This aligns with reductions of α,β-unsaturated ketones (e.g., 3-penten-2-one) .

Ether Cleavage

The 3-methoxypropyl group may undergo cleavage with HBr or HI to form a diol or alkyl halide:

Reagent Conditions Product
HBr (48%)Reflux, 12 hrs3-bromopropane + methanol
HIAcOH, 100°C3-iodopropane + methanol

Ether cleavage reactions are well-documented for methoxyalkyl chains .

Nucleophilic Substitution at the Triazole Ring

The nitrogen-rich triazole core may undergo nucleophilic substitution if activated. For example, halogenation or alkylation could occur at reactive N-sites.

Reaction Type Reagents Product
AlkylationCH₃I, K₂CO₃N-methylated triazole derivative
ChlorinationCl₂, FeCl₃Chlorinated triazole

Studies on 1,2,4-triazole derivatives (e.g., cafenstrole analogs) highlight regioselective alkylation at nitrogen atoms .

Oxidation and Ring-Opening Reactions

Oxidation of the tricyclic system with agents like KMnO₄ or O₃ could lead to ring-opening products, depending on reaction conditions.

Oxidizing Agent Conditions Product
KMnO₄H₂O, heatDicarboxylic acid derivatives
Ozone (O₃)CH₂Cl₂, -78°COzonides → cleavage products

Similar oxidation patterns are observed in cycloheptadiene-iron complexes .

Scientific Research Applications

6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents and functional groups among triazatricyclo derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity
6-(3-Methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[...]-2-one (Target Compound) 3-Methoxypropyl, morpholine-4-carbonyl ~425.4 Under investigation
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo () Ethyl ester, 3-methoxypropyl 370.4 Antimicrobial
Methyl 6-imino-7-(3-methoxypropyl)-2-oxo () Methyl ester, 3-methoxypropyl ~356.4 Anti-inflammatory
7-(3-Ethoxypropyl)-6-imino-N-prop-2-enyl-carboxamide () 3-Ethoxypropyl, propenyl carboxamide ~409.5 Not reported
Ethyl 6-imino-2-oxo-7-prop-2-enyl () Propenyl, ethyl ester ~342.4 Anticancer (predicted)

Key Observations :

  • Substituent Effects: Methoxy vs. Ethoxy Alkyl Chains: The 3-methoxypropyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier ethoxy groups . Morpholine-4-carbonyl vs.

Physicochemical Properties

Property Target Compound Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo () 7-(3-Ethoxypropyl)-6-imino ()
Solubility in DMSO High (morpholine polarity) Moderate (ester group) Low (ethoxypropyl)
LogP (Predicted) ~2.1 ~3.5 ~3.8
Hydrogen Bond Acceptors 7 5 6

Notable Trends:

  • The morpholine group in the target compound reduces LogP compared to alkyl-substituted analogues, indicating improved aqueous solubility .
  • Higher hydrogen-bonding capacity may enhance target binding specificity.

Q & A

Q. Optimization Considerations :

  • Temperature control (e.g., reflux vs. room temperature) impacts yield.
  • Solvent polarity affects reaction kinetics; toluene is preferred for sterically hindered intermediates .
  • Stoichiometric ratios of reagents (e.g., 1:1 for amine-carbonyl coupling) minimize side products .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeReference
1Morpholine-4-carbonyl chloride, NaH, toluene, 110°C, 12hCyclocondensation
23-Methoxypropylamine, MeOH, reflux, 8hSide-chain functionalization
3Ethanol, 0°C, 12hCrystallization

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-O-C (1250–1150 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Methoxy protons (δ 3.2–3.5 ppm), morpholine protons (δ 3.6–3.8 ppm) .
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) confirm tricyclic backbone integrity .
  • UV-Vis : π→π* transitions (λmax ~250–300 nm) indicate conjugation in the tricyclic system .
  • Elemental Analysis : Validates molecular formula (e.g., C₂₅H₂₅N₃O₅) .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the tricyclic core .

Advanced: How can molecular docking predict the compound’s bioactivity, and what are key validation steps?

Answer:

  • Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies, as triazolo-thiadiazoles show affinity here .
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (enzyme) structures using AutoDock Vina.
    • Set grid boxes to encompass active sites (e.g., heme-binding pocket for 3LD6).
    • Validate with co-crystallized ligands (RMSD <2.0 Å acceptable) .
  • Key Metrics : Binding energy (ΔG ≤ -7.0 kcal/mol suggests strong interaction) and hydrogen bonding with catalytic residues (e.g., His310 in 3LD6) .

Q. Table 2: Example Docking Results

Target EnzymeBinding Energy (kcal/mol)Key InteractionsReference
14-α-demethylase-8.2His310 H-bond, hydrophobic packing

Advanced: How to design environmental fate studies for this compound?

Answer:
Adopt methodologies from Project INCHEMBIOL :

  • Abiotic Studies :
    • Hydrolysis: Expose to pH 3–9 buffers at 25–50°C; monitor degradation via HPLC.
    • Photolysis: Use UV light (λ=254 nm) in aqueous solutions.
  • Biotic Studies :
    • Microbial degradation: Incubate with soil microcosms; analyze metabolites via LC-MS.
  • Data Analysis : Half-life (t₁/₂) calculations and QSAR models predict persistence .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Contradiction Example : Discrepancies in carbonyl IR peaks due to tautomerism.
  • Method :
    • Variable-temperature NMR to observe tautomeric shifts.
    • DFT calculations (e.g., Gaussian) to compare theoretical vs. experimental spectra .
    • X-ray crystallography for unambiguous confirmation (as in analogous tricyclic structures) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods during synthesis (volatile intermediates).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design pharmacological studies for this compound’s bioactivity?

Answer:

  • In Vitro :
    • Dose-response assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7).
    • Enzyme inhibition (e.g., kinase assays) with positive controls .
  • In Vivo :
    • Animal Models : Use randomized block designs (e.g., split-split plots for dose/time variables) .
    • Endpoints : Tumor volume reduction, toxicity markers (ALT/AST levels).

Statistical Tools : ANOVA for multi-variable analysis; Kaplan-Meier for survival curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
Reactant of Route 2
6-(3-methoxypropyl)-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

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